REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([CH3:23])=[N:11][C:12]([N:20]([CH3:22])[CH3:21])=[N:13][C:14]=1[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[CH3:22][N:20]([CH3:21])[C:12]1[N:11]=[C:10]([CH3:23])[C:9]([OH:8])=[C:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[N:13]=1 |f:2.3.4|
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Name
|
5-(benzyloxy)-N,N,4-trimethyl-6-pentylpyrimidin-2-amine
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=NC1CCCCC)N(C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 23° C. under hydrogen atmosphere for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrated was concentrated under diminished pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column (8×3 cm)
|
Type
|
WASH
|
Details
|
Elution with 2:1 hexane-ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NC(=C(C(=N1)C)O)CCCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |